methyl 4-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate
Overview
Description
Methyl 4-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate, also known as MDIBEST, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of methyl 4-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. methyl 4-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. methyl 4-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
methyl 4-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate has been shown to have a number of biochemical and physiological effects in scientific research studies. The compound has been shown to reduce inflammation and oxidative stress, as well as inhibit cell growth and induce apoptosis in cancer cells. methyl 4-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 4-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate in lab experiments is that the compound has been shown to be relatively stable and non-toxic. This makes it a suitable candidate for further investigation in preclinical and clinical studies. However, one limitation of using methyl 4-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate in lab experiments is that it is a relatively new compound and there is still much to be learned about its potential therapeutic applications and mechanism of action.
Future Directions
There are many potential future directions for research on methyl 4-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate. One possible direction is to investigate the compound's potential use in treating other types of cancer, such as breast cancer or lung cancer. Another direction is to investigate the compound's potential use in treating other neurodegenerative diseases, such as Huntington's disease or multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of methyl 4-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate and to identify any potential side effects or drug interactions.
Scientific Research Applications
Methyl 4-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate has been studied for its potential therapeutic applications in various scientific research studies. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. methyl 4-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
methyl 4-[[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-30-25(29)21-10-12-23(13-11-21)26-24(28)20-8-6-18(7-9-20)16-27-15-14-19-4-2-3-5-22(19)17-27/h2-13H,14-17H2,1H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEKPPFVFLZHOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.